Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane
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Overview
Description
Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane is a specialized organosilicon compound characterized by the presence of both diisopropyl and perfluorohexyl groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane typically involves the reaction of diisopropylchlorosilane with a perfluorohexyl-containing reagent. One common method is the reaction of diisopropylchlorosilane with 1H,1H,2H,2H-perfluorohexyl iodide in the presence of a suitable catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the diisopropyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include alkoxy, amino, or thio-substituted silanes.
Oxidation Products: Oxidation typically yields silanols or siloxanes.
Scientific Research Applications
Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules and surfaces to impart hydrophobic and oleophobic properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism by which Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane exerts its effects is primarily through its interaction with other molecules via the silicon atom. The silicon atom can form strong bonds with various nucleophiles, allowing for the modification of surfaces and the synthesis of complex organosilicon structures. The perfluorohexyl group imparts hydrophobic and oleophobic properties, making the compound useful in applications requiring water and oil repellency .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl(1H,1H,2H,2H-perfluorooctyl)silane
- Diisopropyl(1H,1H,2H,2H-perfluoropentyl)silane
Uniqueness
Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane is unique due to its specific chain length of the perfluorohexyl group, which provides a balance between hydrophobicity and reactivity. Compared to its analogs with longer or shorter perfluoroalkyl chains, this compound offers distinct advantages in terms of solubility, surface modification, and chemical stability .
Properties
Molecular Formula |
C12H18F9Si |
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Molecular Weight |
361.34 g/mol |
InChI |
InChI=1S/C12H18F9Si/c1-7(2)22(8(3)4)6-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h7-8H,5-6H2,1-4H3 |
InChI Key |
DBGXZRJLWZEWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Origin of Product |
United States |
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